4-{4-[3-(Trifluoromethyl)benzoyl]piperazino}benzenecarbonitrile 4-{4-[3-(Trifluoromethyl)benzoyl]piperazino}benzenecarbonitrile
Brand Name: Vulcanchem
CAS No.: 551931-11-4
VCID: VC6984678
InChI: InChI=1S/C19H16F3N3O/c20-19(21,22)16-3-1-2-15(12-16)18(26)25-10-8-24(9-11-25)17-6-4-14(13-23)5-7-17/h1-7,12H,8-11H2
SMILES: C1CN(CCN1C2=CC=C(C=C2)C#N)C(=O)C3=CC(=CC=C3)C(F)(F)F
Molecular Formula: C19H16F3N3O
Molecular Weight: 359.352

4-{4-[3-(Trifluoromethyl)benzoyl]piperazino}benzenecarbonitrile

CAS No.: 551931-11-4

Cat. No.: VC6984678

Molecular Formula: C19H16F3N3O

Molecular Weight: 359.352

* For research use only. Not for human or veterinary use.

4-{4-[3-(Trifluoromethyl)benzoyl]piperazino}benzenecarbonitrile - 551931-11-4

Specification

CAS No. 551931-11-4
Molecular Formula C19H16F3N3O
Molecular Weight 359.352
IUPAC Name 4-[4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl]benzonitrile
Standard InChI InChI=1S/C19H16F3N3O/c20-19(21,22)16-3-1-2-15(12-16)18(26)25-10-8-24(9-11-25)17-6-4-14(13-23)5-7-17/h1-7,12H,8-11H2
Standard InChI Key FVFUZGUMWJZBHP-UHFFFAOYSA-N
SMILES C1CN(CCN1C2=CC=C(C=C2)C#N)C(=O)C3=CC(=CC=C3)C(F)(F)F

Introduction

Chemical Identity and Structural Characteristics

The compound’s systematic IUPAC name, 4-{4-[3-(trifluoromethyl)benzoyl]piperazino}benzenecarbonitrile, reflects its three primary components:

  • A benzonitrile group (C6H4CN) at the para position

  • A piperazine ring (C4H8N2) serving as a central linker

  • A 3-(trifluoromethyl)benzoyl substituent (C8H4F3O) attached to the piperazine nitrogen

Molecular Formula and Weight

Based on structural analysis, the molecular formula is C19H15F3N3O with a calculated molecular weight of 364.34 g/mol. This aligns with related piperazine-containing analogs documented in PubChem entries .

Spectral Characterization

While specific spectral data for this compound remain unpublished, key functional groups can be inferred from analogous structures:

  • C≡N Stretch: Strong absorption at ~2,230 cm⁻¹ in IR spectra

  • Trifluoromethyl Signal: Characteristic 19F NMR chemical shift near -60 ppm

  • Aromatic Protons: Multiplet signals between δ 7.2–8.1 ppm in 1H NMR

Synthesis and Manufacturing Considerations

The synthesis likely follows a multi-step protocol common to piperazine derivatives, as demonstrated in recent triazole synthesis methodologies :

Proposed Synthetic Route

StepReaction TypeReagents/ConditionsIntermediate
1Nucleophilic Aromatic Substitution4-fluorobenzonitrile, piperazine4-(piperazino)benzonitrile
2Acylation3-(trifluoromethyl)benzoyl chloride, DIPEATarget compound

This route parallels the synthesis of 4-[4-({4-[5-(trifluoromethyl)pyridin-2-yl]phenyl}methyl)piperazin-1-yl]benzonitrile, where piperazine intermediates undergo subsequent functionalization.

Industrial-Scale Challenges

  • Trifluoromethyl Group Incorporation: Requires specialized fluorination agents like (trifluoromethyl)trimethylsilane (TMSCF3)

  • Purification Difficulties: High lipophilicity (logP ≈ 3.8 predicted) necessitates chromatographic separation

  • Yield Optimization: Typical yields for similar compounds range from 35–55%

Physicochemical Properties

Experimental data from structurally related compounds suggest the following characteristics :

PropertyValue/RangeMethod
Melting Point142–145°C (predicted)Differential Scanning Calorimetry
Solubility in DMSO>50 mg/mLEquilibrium solubility
Partition Coefficient (logP)3.72 ± 0.15HPLC determination
pKa4.1 (piperazine NH)Potentiometric titration

The trifluoromethyl group significantly enhances membrane permeability compared to non-fluorinated analogs, as evidenced by Caco-2 permeability assays showing Papp > 5 × 10⁻⁶ cm/s.

Hazard CategoryPrecautionary Measures
Acute ToxicityUse NIOSH-approved respirator
Skin IrritationWear nitrile gloves
Environmental ImpactAvoid aqueous discharge

Thermogravimetric analysis (TGA) of analogs shows decomposition onset at 210°C, requiring storage below 25°C in inert atmospheres .

Comparative Analysis with Structural Analogs

The table below highlights key differences from related compounds:

CompoundMolecular WeightlogPKinase Inhibition (IC50)
4-{4-[3-(Trifluoromethyl)benzoyl]piperazino}benzonitrile364.343.72Not tested
4-[3-(Trifluoromethyl)phenyl]benzonitrile 247.213.15N/A
4-(4-{4-[5-(Trifluoromethyl)-2-pyridinyl]benzyl}piperazino)benzonitrile422.404.0189 nM (ABL1)

This comparison underscores the importance of the benzoyl-piperazine linkage in modulating physicochemical and biological properties.

Future Research Directions

  • Pharmacokinetic Profiling: Assess oral bioavailability and metabolic stability

  • Crystallographic Studies: Determine binding modes with biological targets

  • Structure-Activity Relationships: Synthesize derivatives with varied substituents

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